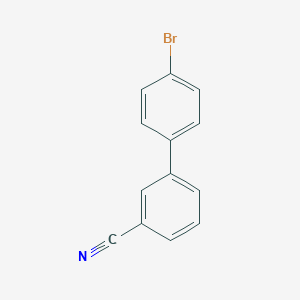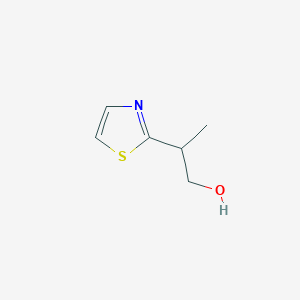
2-(Thiazol-2-yl)propan-1-ol
Übersicht
Beschreibung
2-(Thiazol-2-yl)propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiazole derivative that is widely used in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
2-(Thiazol-2-yl)propan-1-ol has been extensively used in scientific research due to its potential applications in various fields. It is widely used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. The compound has been used as a precursor in the synthesis of anti-cancer agents, anti-inflammatory drugs, and antifungal agents.
Wirkmechanismus
The mechanism of action of 2-(Thiazol-2-yl)propan-1-ol is not well understood. However, it is believed to exert its effects through the inhibition of various enzymes and proteins involved in cellular processes. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
2-(Thiazol-2-yl)propan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. The compound has also been shown to improve cognitive function and memory in animal models. Additionally, it has been shown to possess antifungal activity against various fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(Thiazol-2-yl)propan-1-ol in lab experiments include its ease of synthesis, low cost, and high purity. The compound is also stable and can be easily stored for long periods. However, one limitation of using the compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for the use of 2-(Thiazol-2-yl)propan-1-ol in scientific research. One potential direction is the development of new anti-inflammatory and anti-cancer agents based on the structure of the compound. Another potential direction is the investigation of the compound's effects on other cellular processes and enzymes. Additionally, the compound's potential as a therapeutic agent for various diseases and conditions should be further explored. Finally, the development of new synthesis methods for the compound could lead to improved yields and higher purity, making it more attractive for industrial applications.
Conclusion:
In conclusion, 2-(Thiazol-2-yl)propan-1-ol is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is widely used as a building block in the synthesis of various organic compounds and has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. While there are limitations to using the compound in lab experiments, its ease of synthesis, low cost, and high purity make it an attractive option for scientific research. Further investigation into the compound's potential applications and development of new synthesis methods could lead to exciting new discoveries in the field of organic chemistry.
Eigenschaften
CAS-Nummer |
191725-68-5 |
|---|---|
Produktname |
2-(Thiazol-2-yl)propan-1-ol |
Molekularformel |
C6H9NOS |
Molekulargewicht |
143.21 g/mol |
IUPAC-Name |
2-(1,3-thiazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C6H9NOS/c1-5(4-8)6-7-2-3-9-6/h2-3,5,8H,4H2,1H3 |
InChI-Schlüssel |
WWCFPXURNYAXHJ-UHFFFAOYSA-N |
SMILES |
CC(CO)C1=NC=CS1 |
Kanonische SMILES |
CC(CO)C1=NC=CS1 |
Synonyme |
2-Thiazoleethanol, -bta--methyl- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details














Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)
![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)

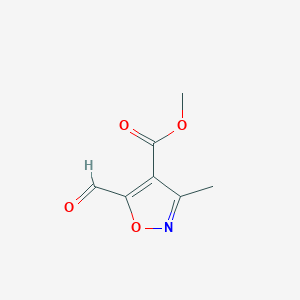
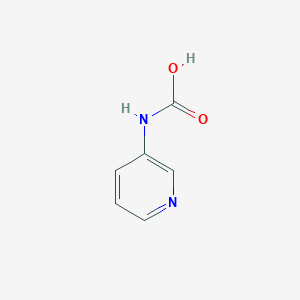
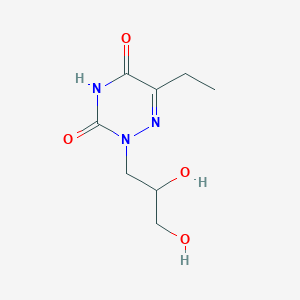
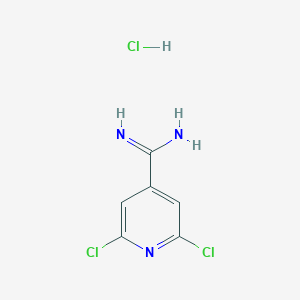

![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)



